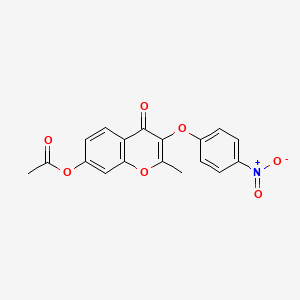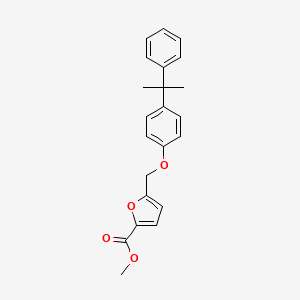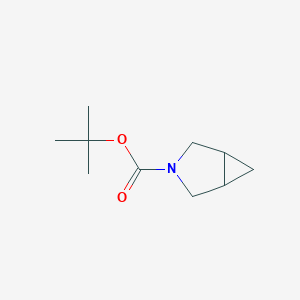
2-methyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of coumarin derivatives typically involves strategies that allow for the introduction of functional groups at specific positions on the coumarin nucleus, enabling the creation of compounds with desired properties. A common approach for synthesizing such derivatives includes the Knoevenagel condensation, Pechmann condensation, or modifications thereof. However, specific synthesis methods for "2-methyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate" involve complex reactions that introduce the nitrophenoxy and methyl groups into the coumarin core, offering insights into regioselective and stereoselective chemical synthesis techniques.
Molecular Structure Analysis
The molecular structure of this compound is characterized by X-ray diffraction analysis, which provides precise information on its crystalline structure, bond lengths, angles, and stereochemistry. This analysis is crucial for understanding the compound's reactivity and properties. The presence of the nitro, methyl, and acetate groups significantly influences the electronic distribution within the molecule, affecting its chemical behavior and interactions with other molecules.
Chemical Reactions and Properties
Coumarin derivatives, including "2-methyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate," participate in various chemical reactions, such as nucleophilic substitutions, additions, and cycloadditions. These reactions are influenced by the compound's functional groups, making it a versatile intermediate for further chemical modifications. The nitro group, in particular, can undergo reduction to an amine, offering pathways to a wide array of secondary derivatives.
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystallinity, are determined by the compound's molecular structure. These properties are essential for predicting the compound's behavior in different environments and for its application in material science. The solubility in various solvents can indicate its potential use in chemical syntheses and formulations.
Chemical Properties Analysis
"2-methyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate" exhibits chemical properties typical of coumarin derivatives, including fluorescence, which can be exploited in dye and sensor applications. Its reactivity towards electrophiles and nucleophiles, dictated by the electron-withdrawing nitro group and the electron-donating methyl and acetate groups, makes it an interesting subject for studying reaction mechanisms and for use in synthetic organic chemistry.
References
- Highly regio- and stereoselective addition of aminoenones to 2-substituted 3-nitro-2H-chromenes. Unexpected synthesis of 5-(trifluoromethyl)-5H-chromeno[3,4-b]pyridines (Korotaev et al., 2015).
- Synthesis, characterization, crystal structure, and Hirshfeld surface analysis of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate (Jyothi et al., 2017).
- Synthesis and comprehensive spectroscopic (X-ray, NMR, FTIR, UV–Vis), quantum chemical, and molecular docking investigation of 3-acetyl-4‑hydroxy‑2-oxo-2H-chromen-7-yl acetate (Milanović et al., 2021).
Aplicaciones Científicas De Investigación
Highly Regio- and Stereoselective Synthesis
Research by Korotaev et al. (2015) focused on the highly regio- and stereoselective addition of aminoenones to 2-substituted 3-nitro-2H-chromenes, leading to the unexpected synthesis of 5-(trifluoromethyl)-5H-chromeno[3,4-b]pyridines. This study highlights the synthetic versatility of chromene derivatives in producing structurally complex and potentially biologically active compounds (Korotaev et al., 2015).
Synthesis of Thiazolidin-4-ones
A study by Čačić et al. (2009) presented the design and synthesis of thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid. This work exemplifies the chemical modification of chromene derivatives to create compounds with potential antibacterial activity (Čačić et al., 2009).
Metal Complex Synthesis and Biological Activity
Kavitha and Reddy (2014) synthesized Ni(II) and Zn(II) complexes from tridentate 3-formyl chromone Schiff bases, demonstrating significant antibacterial, antioxidant, and nematicidal activities. This research underscores the role of chromene derivatives in developing metal-organic frameworks with diverse biological activities (Kavitha & Reddy, 2014).
Chemo-sensing Applications
A study by Jo et al. (2014) on the sequential colorimetric recognition of Cu2+ and CN− ions in aqueous solutions using asymmetric coumarin-conjugated naphthol groups signifies the potential of chromene derivatives in environmental monitoring and chemical sensing applications (Jo et al., 2014).
Herbicidal Activity
Research on the herbicidal activity of geometrical isomers of methyl [[[1-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]-2-methoxyethylidene]amino]oxy]acetate by Hayashi and Kouji (1990) indicates the agricultural applications of chromene derivatives, showcasing their potential in weed management (Hayashi & Kouji, 1990).
Mecanismo De Acción
Target of Action
For example, many drugs with a chromen-4-one structure are known to interact with a variety of targets, including enzymes and receptors .
Mode of Action
Without specific information, it’s difficult to say exactly how this compound interacts with its targets. Aromatic compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Many aromatic compounds are involved in pathways related to cellular signaling, metabolism, and gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on many factors, including its chemical structure, the route of administration, and the individual’s physiology. In general, aromatic compounds tend to be well absorbed and can distribute throughout the body. They are often metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For example, if it inhibits an enzyme, it could lead to decreased production of a certain metabolite. If it activates a receptor, it could trigger a cellular response .
Action Environment
The action, efficacy, and stability of a compound can be influenced by many environmental factors, including pH, temperature, and the presence of other molecules. For example, some compounds are more stable and effective at physiological pH, while others might be sensitive to heat or light .
Propiedades
IUPAC Name |
[2-methyl-3-(4-nitrophenoxy)-4-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO7/c1-10-18(26-13-5-3-12(4-6-13)19(22)23)17(21)15-8-7-14(25-11(2)20)9-16(15)24-10/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFJOBXIGIQEQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(4-nitrophenoxy)-4-oxo-4H-chromen-7-yl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-bromophenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2495872.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2495874.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2495875.png)


![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2495882.png)


![1-methyl-3-[(phenylsulfanyl)methyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2495886.png)

![2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2495892.png)

![3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2495894.png)
![(1S,3R)-3-Acetyl-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,2-dimethylcyclobutane-1-carboxamide](/img/structure/B2495895.png)